molecular formula C6H10O3 B1359166 (R)-3-Cyclopropyl-2-hydroxypropanoic acid CAS No. 174265-97-5

(R)-3-Cyclopropyl-2-hydroxypropanoic acid

Cat. No. B1359166
CAS RN: 174265-97-5
M. Wt: 130.14 g/mol
InChI Key: URABTPLPEKSFHH-RXMQYKEDSA-N
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Description

“®-3-Cyclopropyl-2-hydroxypropanoic acid” is an organic compound with the molecular formula C6H10O3 . It has a molecular weight of 130.14 .


Synthesis Analysis

The synthesis of “®-3-Cyclopropyl-2-hydroxypropanoic acid” can be achieved through several methods. One such method involves the use of triethylamine in hexane and ethyl acetate . Another method involves a multi-step reaction with dmap and pyridine at 20°C .


Molecular Structure Analysis

The molecular structure of “®-3-Cyclopropyl-2-hydroxypropanoic acid” is represented by the SMILES notation O=C(O)C@HCC1CC1 .


Physical And Chemical Properties Analysis

“®-3-Cyclopropyl-2-hydroxypropanoic acid” has a number of physical and chemical properties. It has a molecular weight of 130.14 and a molecular formula of C6H10O3 . It has a high GI absorption and is not a BBB permeant . It is not a substrate or inhibitor of various CYP enzymes . It has a Log Po/w (iLOGP) of 1.02 .

Scientific Research Applications

Synthesis of Enantiomerically Pure Compounds

(R)-3-Cyclopropyl-2-hydroxypropanoic acid is utilized in the synthesis of enantiomerically pure compounds. For example, it's involved in the synthesis of 3-aryloxy-2-hydroxypropanoic acids, which are intermediate products in creating nonracemic 4-aminochroman-3-ols (Bredikhina et al., 2014).

Building Block for Organic Synthesis

This compound is considered a potential building block for organic synthesis or high-performance polymers. Despite numerous efforts to develop large-scale processes, a sustainable and efficient method is still sought after, especially via catalytic chemical methods (Pina et al., 2011).

Precursor in Chemical and Bioplastic Production

3-Hydroxypropanoic acid (3-HP), closely related to this compound, is a valuable platform chemical. It's used as a precursor in industrial production of various chemicals, such as acrylic acid and its derivatives, and in bioplastic production. Advanced metabolic engineering and synthetic biology have improved the bio-production of 3-HP (Jers et al., 2019).

Enantioselective Synthesis for Pharmaceutical Intermediates

It's also essential in the enantioselective synthesis of pharmaceutical intermediates. For instance, the synthesis of (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, starting from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, is a key step in pharmaceutical compound preparation (Alonso et al., 2005).

Chemo-Enzymatic Routes for Chiral Synthesis

This compound is also involved in chemo-enzymatic routes for the preparation of chiral acids, which are progenitors for optically pure pharmaceuticals (Zhao et al., 2014).

Production in Genetically Engineered Microbes

The production of 3-Hydroxypropanoic acid from renewable resources like glycerol in genetically engineered bacteria showcases the compound's biotechnological significance. It highlights the potential of Bacillus subtilis as a microbial platform for such bioconversions (Kalantari et al., 2017).

Safety and Hazards

The compound is classified with a signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

(2R)-3-cyclopropyl-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5(6(8)9)3-4-1-2-4/h4-5,7H,1-3H2,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URABTPLPEKSFHH-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628706
Record name (2R)-3-Cyclopropyl-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

174265-97-5
Record name (2R)-3-Cyclopropyl-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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